2,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are part of the compound , has been highlighted in recent literature . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Suzuki–Miyaura (SM) coupling reaction is also a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Antiviral Activity
Furan-carboxamide derivatives, including those with 2,5-dimethyl-substituted heterocyclic moieties like furan or thiophene, have been identified as potent inhibitors of the influenza A H5N1 virus. Systematic structure-activity relationship (SAR) studies highlight the significance of the heterocyclic moiety in enhancing antiviral activity against lethal H5N1 influenza A viruses (Yu Yongshi et al., 2017).
Chemical Synthesis and Cyclometallation
The cyclometallation of N, N-dimethyl-3-furancarbothioamide with various metals (palladium(II), platinum(II), ruthenium(II), and rhodium(III)) has been explored, leading to regioselective metallation at position 2 of the furan ring. This process forms a five-membered metallaheterocycle, demonstrating the compound's utility in complex chemical syntheses and the potential for creating novel metallorganic compounds (M. Nonoyama, 1990).
Antiprotozoal Agents
Studies have shown the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, demonstrating significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research indicates the potential of furan-carboxamide derivatives in treating protozoal infections (M. Ismail et al., 2004).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives have exhibited antibacterial and antifungal activities, with specific compounds showing efficacy against targeted microbial strains. These findings support the application of furan-carboxamide derivatives in developing new antimicrobial agents (Vasu et al., 2003).
Mechanism of Action
Furan derivatives
are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are found in a wide range of natural and synthetic compounds, including some pharmaceuticals and many natural products .
Thiophene derivatives
, on the other hand, are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one sulfur atom. Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
2,5-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-10-8-12(11(2)18-10)14(17)16-9-15(5-6-15)13-4-3-7-19-13/h3-4,7-8H,5-6,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBLTSMGHLAUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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